molecular formula C7H11NO2 B13059666 1-Methyl-4-oxopiperidine-3-carbaldehyde

1-Methyl-4-oxopiperidine-3-carbaldehyde

Cat. No.: B13059666
M. Wt: 141.17 g/mol
InChI Key: JDYGMNLTCNHQRH-UHFFFAOYSA-N
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Description

1-Methyl-4-oxopiperidine-3-carbaldehyde is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is a piperidine derivative, characterized by the presence of a methyl group, a ketone group, and an aldehyde group on the piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-oxopiperidine-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of piperidine derivatives with appropriate reagents to introduce the methyl, ketone, and aldehyde functionalities. For example, the compound can be prepared by the oxidation of 1-methyl-4-hydroxypiperidine-3-carbaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-oxopiperidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

    Oxidation: 1-Methyl-4-oxopiperidine-3-carboxylic acid

    Reduction: 1-Methyl-4-hydroxypiperidine-3-carbaldehyde, 1-Methyl-4-hydroxypiperidine-3-methanol

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

1-Methyl-4-oxopiperidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-oxopiperidine-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

1-Methyl-4-oxopiperidine-3-carbaldehyde can be compared with other piperidine derivatives, such as:

  • 1-Methyl-4-hydroxypiperidine-3-carbaldehyde
  • 1-Methyl-4-oxopiperidine-3-carboxylic acid
  • 1-Benzyl-4-oxopiperidine-3-carbaldehyde

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the aldehyde group in this compound makes it particularly reactive and versatile for various synthetic applications .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-methyl-4-oxopiperidine-3-carbaldehyde

InChI

InChI=1S/C7H11NO2/c1-8-3-2-7(10)6(4-8)5-9/h5-6H,2-4H2,1H3

InChI Key

JDYGMNLTCNHQRH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C(C1)C=O

Origin of Product

United States

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